Cas no 1895351-68-4 (2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol)
2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol
- EN300-1756907
- 1895351-68-4
- 2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol
-
- Inchi: 1S/C12H17NO2/c1-8(13)12(5-6-12)10-7-9(15-2)3-4-11(10)14/h3-4,7-8,14H,5-6,13H2,1-2H3
- InChI Key: BSVWLTYCRRVLQH-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1C1(C(C)N)CC1)OC
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.5Ų
2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756907-1g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol |
1895351-68-4 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1756907-5g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol |
1895351-68-4 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1756907-10g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol |
1895351-68-4 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1756907-0.05g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol |
1895351-68-4 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1756907-0.1g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol |
1895351-68-4 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1756907-0.25g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol |
1895351-68-4 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1756907-0.5g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol |
1895351-68-4 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1756907-1.0g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol |
1895351-68-4 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1756907-2.5g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol |
1895351-68-4 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1756907-5.0g |
2-[1-(1-aminoethyl)cyclopropyl]-4-methoxyphenol |
1895351-68-4 | 5g |
$3728.0 | 2023-06-03 |
2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol
2-1-(1-Aminoethyl)cyclopropyl-4-methoxyphenol: A Comprehensive Overview
The compound with CAS No. 1895351-68-4, commonly referred to as 2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a cyclopropyl ring, an aminoethyl group, and a methoxyphenol moiety. These features make it a versatile building block for various applications, particularly in drug discovery and advanced material synthesis.
Recent studies have highlighted the potential of 2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol as a precursor for bioactive molecules. Researchers have explored its ability to act as a scaffold for the development of novel pharmaceutical agents targeting neurodegenerative diseases, such as Alzheimer's and Parkinson's. The cyclopropyl ring, known for its strain-induced reactivity, has been shown to enhance the bioavailability and selectivity of derivatives in preclinical models. Additionally, the aminoethyl group provides flexibility, enabling the molecule to interact with diverse biological targets.
In terms of synthesis, 2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The integration of these steps requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further optimized the synthesis pathway, reducing production costs and improving scalability.
The methoxyphenol group in the molecule contributes significantly to its antioxidant properties. Studies have demonstrated that 2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol exhibits potent radical scavenging activity, making it a promising candidate for applications in food preservation and cosmetic formulations. Its ability to stabilize free radicals suggests potential use in protecting cellular components from oxidative damage.
From a materials science perspective, 2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol has been investigated as a precursor for advanced polymers and coatings. Its unique combination of functional groups allows for tailored properties such as enhanced adhesion, thermal stability, and mechanical strength. Researchers have successfully incorporated this compound into polyurethane formulations, resulting in materials with improved durability under harsh environmental conditions.
Furthermore, computational studies have provided insights into the electronic properties of 2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol. Density functional theory (DFT) calculations reveal that the molecule exhibits significant conjugation effects due to its aromatic ring system. This characteristic makes it a potential candidate for applications in organic electronics, such as semiconducting materials and light-emitting diodes (LEDs).
In conclusion, 2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol (CAS No. 1895351-68-4) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure enables it to serve as a versatile building block for drug development, material synthesis, and antioxidant formulations. Ongoing research continues to uncover new potentials for this compound, solidifying its position as an important molecule in modern chemistry.
1895351-68-4 (2-1-(1-aminoethyl)cyclopropyl-4-methoxyphenol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)